molecular formula C20H21ClO6 B13825141 Rubinin

Rubinin

Cat. No.: B13825141
M. Wt: 392.8 g/mol
InChI Key: PFCNGVAJKSGUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubinin is a bioactive compound known for its potential therapeutic properties.

Preparation Methods

The preparation of Rubinin involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Rubinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Rubinin involves its interaction with specific molecular targets and pathways. This compound influences the expression of HSP90AA1, which plays a crucial role in the survival of liver cancer cells. This interaction is mediated through molecular docking and molecular dynamics simulations, which reveal the stability of the drug-protein complexes .

Comparison with Similar Compounds

Rubinin can be compared with other similar compounds such as cosmosiin, rosmarinic acid, and quercetin. These compounds also interact with HSP90AA1 and have shown potential therapeutic effects in various studies. this compound’s unique chemical structure and specific interactions with molecular targets make it a distinct compound with promising applications .

Properties

Molecular Formula

C20H21ClO6

Molecular Weight

392.8 g/mol

IUPAC Name

10-chloro-9-hydroxy-1-(2-hydroxybutan-2-yl)-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C20H21ClO6/c1-6-20(4,24)11-8-13(25-5)10(3)16-17(11)26-18-14(19(23)27-16)9(2)7-12(22)15(18)21/h7-8,22,24H,6H2,1-5H3

InChI Key

PFCNGVAJKSGUNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC(=C(C2=C1OC3=C(C(=CC(=C3Cl)O)C)C(=O)O2)C)OC)O

Origin of Product

United States

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